molecular formula C15H16O B8666450 (2',4'-Dimethyl[1,1'-biphenyl]-3-yl)methanol CAS No. 805250-19-5

(2',4'-Dimethyl[1,1'-biphenyl]-3-yl)methanol

Cat. No. B8666450
CAS RN: 805250-19-5
M. Wt: 212.29 g/mol
InChI Key: JOVVCWJITDVMNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2',4'-Dimethyl[1,1'-biphenyl]-3-yl)methanol is a useful research compound. Its molecular formula is C15H16O and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2',4'-Dimethyl[1,1'-biphenyl]-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2',4'-Dimethyl[1,1'-biphenyl]-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

805250-19-5

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

[3-(2,4-dimethylphenyl)phenyl]methanol

InChI

InChI=1S/C15H16O/c1-11-6-7-15(12(2)8-11)14-5-3-4-13(9-14)10-16/h3-9,16H,10H2,1-2H3

InChI Key

JOVVCWJITDVMNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC(=C2)CO)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of ethyl 2′,4′-dimethylbiphenyl-3-carboxylate (5.0 g, 19.7 mmol) in anhydrous tetrahydrofuran (50 mL) was added lithium aluminum hydride (0.91 g, 24.0 mmol) under ice-cooling and the mixture was stirred at room temperature for 3 hrs. The reaction solution was ice-cooled and sodium sulfate 10 hydrate (8.0 g, 24.8 mmol) was added. The mixture was stirred at room temperature for 1 hr. The precipitated insoluble material was filtered off through celite, and the filtrate was concentrated under reduced pressure to give the title compound as a colorless oil (yield 96%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Yield
96%

Synthesis routes and methods II

Procedure details

To a solution of ethyl 2′,4′-dimethylbiphenyl-3-carboxylate (5.0 g, 19.7 mmol) in anhydrous tetrahydrofuran (50 mL) was added lithium aluminum hydride (0.91 g, 24.0 mmol) under ice-cooling, and the mixture was stirred at room temperature for 3 hr. The reaction solution was ice-cooled, and sodium sulfate decahydrate (8.0 g, 24.8 mmol) was added, and the mixture was stirred at room temperature for 1 hr. The precipitated insoluble material was filtered through celite, and the filtrate was concentrated under reduced pressure to give the title compound as a colorless oil. yield 96%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Yield
96%

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